Isodimethoate

Description

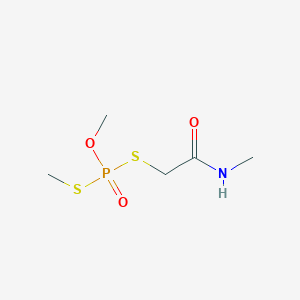

Structure

3D Structure

Propriétés

IUPAC Name |

2-[methoxy(methylsulfanyl)phosphoryl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(8,9-2)11-3/h4H2,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZFDJFTOCCEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955066 | |

| Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3344-11-4 | |

| Record name | Phosphorodithioic acid, O,S-dimethyl ester, S-ester with 2-mercapto-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Isodimethoate

This technical guide provides a comprehensive overview of Isodimethoate, an organophosphate compound relevant to researchers, scientists, and professionals in drug and pesticide development. This document details its chemical structure, physicochemical properties, analytical methodologies, and mechanism of action.

Chemical Identity and Structure

This compound is an isomer of the widely used organophosphate insecticide, Dimethoate, and is often found as an impurity in commercial Dimethoate formulations.[1] It is also known to be a thermal decomposition product of Dimethoate.[2]

Chemical Name (IUPAC): 2-[methoxy(methylsulfanyl)phosphoryl]sulfanyl-N-methylacetamide[3]

Synonyms:

-

O,S-Dimethyl S-(2-(methylamino)-2-oxoethyl) phosphorodithioate[1][4]

-

Phosphorodithioic acid, O,S-dimethyl S-[2-(methylamino)-2-oxoethyl] ester[3][5]

-

2-Mercapto-N-methyl-acetamide S-Ester with O,S-Dimethyl Phosphorodithioate[1]

| Identifier | Value |

| CAS Number | 3344-11-4[1][3][4][5][6] |

| Molecular Formula | C₅H₁₂NO₃PS₂[1][3][4][6] |

| Molecular Weight | 229.26 g/mol [1] |

| Canonical SMILES | CNC(=O)CSP(=O)(OC)SC[1][3] |

| InChI Key | IRZFDJFTOCCEPS-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Physical Form | Colourless to Off-White Solid | [1] |

| Stability | Moisture Sensitive | [1] |

| Storage Conditions | Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C | [2] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like its parent compound Dimethoate, is a neurotoxic agent that functions as a direct inhibitor of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the central nervous system.[1][7][8] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating the nerve signal.

The inhibitory action of this compound leads to the accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts normal nerve function, leading to the toxic effects observed in insects and mammals.[8] Specifically, this compound reacts with human red blood cell acetylcholinesterase, rendering a portion of the enzyme non-reactivatable.[1]

Analytical Methodology

The quantification of this compound, particularly as an impurity in Dimethoate technical materials and formulations, can be achieved using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[9]

Experimental Protocol: HPLC Analysis of this compound

Objective: To determine the concentration of this compound in a technical sample.

1. Reagents and Materials:

-

This compound analytical standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Sample of technical Dimethoate

2. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with:

-

UV detector

-

ODS2 column (or equivalent C18 column)

-

Autosampler and injector

-

Data acquisition and processing software

-

3. Chromatographic Conditions:

-

Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water.

-

Column: ODS2 reverse-phase column.

-

Detection: UV spectrophotometer at a specified wavelength.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 10-20 µL.

4. Standard Preparation:

-

Accurately weigh a known amount of this compound analytical standard.

-

Dissolve in a known volume of 10% acetonitrile in the mobile phase solvent A to create a stock solution.[9]

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.[9]

5. Sample Preparation:

-

Accurately weigh approximately 3 g of the technical Dimethoate sample into a sample bottle.[9]

-

Add 10 mL of 10% acetonitrile in mobile phase solvent A, weigh again, and mix thoroughly.[9]

-

This solution is then ready for injection into the HPLC system.

6. Analysis:

-

Inject the prepared calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram based on the retention time of the analytical standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

7. Data Interpretation:

-

The concentration of this compound in the original sample is calculated using the data from the calibration curve and the initial sample weight and dilution factor.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound|3344-11-4|COA [dcchemicals.com]

- 3. Phosphorodithioic acid, O,S-dimethyl ester, S-ester with 2-mercapto-N-methylacetamide | C5H12NO3PS2 | CID 76866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thepurechem.com [thepurechem.com]

- 5. fao.org [fao.org]

- 6. This compound|3344-11-4|MSDS [dcchemicals.com]

- 7. Dimethoate - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. fao.org [fao.org]

An In-depth Technical Guide to Isodimethoate (CAS Number 3344-11-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate, with the CAS number 3344-11-4, is an organophosphate chemical that is an isomer of the widely used insecticide Dimethoate (B1670662).[1] It is often found as a thermal decomposition product in commercial formulations of Dimethoate.[2] As a direct-acting anticholinesterase agent, this compound exhibits significant neurotoxic properties by inhibiting the acetylcholinesterase (AChE) enzyme, which is critical for the proper functioning of the central nervous system.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, mechanism of action, metabolism, toxicology, and analytical methods for its detection and quantification.

Chemical and Physical Properties

This compound, systematically named O,S-Dimethyl S-(2-(methylamino)-2-oxoethyl) phosphorodithioate, possesses a distinct chemical structure compared to its isomer, Dimethoate.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 3344-11-4 | [1] |

| Molecular Formula | C5H12NO3PS2 | [1] |

| Molecular Weight | 229.26 g/mol | [1] |

| Appearance | Colourless to Off-White Solid | [1] |

| SMILES | CNC(=O)CSP(=O)(OC)SC | [1] |

| InChI Key | IRZFDJFTOCCEPS-UHFFFAOYSA-N | [1] |

| Hydrolysis Half-life | 16 minutes (in buffered solution at pH 7.4 and 37°C) | [2] |

Synthesis

A generalized synthesis workflow for organophosphate pesticides like Dimethoate, which could be adapted for this compound, is outlined below.

Caption: A plausible synthesis workflow for this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid in the synaptic cleft, a critical step for terminating nerve impulses.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts the normal functioning of the nervous system, leading to a range of symptoms from muscle tremors and paralysis to respiratory failure and death.[4]

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

A key study has provided specific kinetic data for the interaction of this compound with human red blood cell acetylcholinesterase, which is summarized in Table 2.[2]

| Parameter | Value | Conditions | Reference |

| Inhibition Rate Constant (ki) | 2.3 x 10³ M⁻¹ min⁻¹ | pH 7.4, 37°C | [2] |

| Spontaneous Reactivation Half-life | 2.3 minutes | - | [2] |

| Aging Half-life | 25 minutes | - | [2] |

These data indicate that this compound is a potent and direct inhibitor of human AChE.[2] The rapid aging kinetics suggest that the inhibited enzyme quickly becomes resistant to reactivation by standard oxime antidotes.[2]

Metabolism

The metabolic fate of this compound is expected to be similar to that of Dimethoate, involving both activation and detoxification pathways. The primary metabolic pathways for Dimethoate in mammals are hydrolysis and oxidation.[5] Hydrolysis generally leads to less toxic metabolites, while oxidation can produce more toxic compounds. A proposed metabolic pathway for Dimethoate, which may share similarities with this compound, is presented below. For this compound specifically, a metabolite named O-desmethyl this compound has been identified.[6]

Caption: Inferred metabolic pathways of this compound.

Toxicology

This compound is considered a toxic compound, primarily due to its potent inhibition of acetylcholinesterase. Limited toxicological data are available specifically for this compound, with much of the information derived from studies on Dimethoate formulations known to contain it as an impurity.

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat | 25-200 mg/kg bw | [3] |

The acute oral toxicity in rats suggests that this compound is a harmful substance if swallowed.[3]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common in vitro method for determining the inhibitory activity of a compound on acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

This compound test solutions of varying concentrations

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare all reagents in phosphate buffer.

-

In a 96-well microplate, add a specific volume of the AChE enzyme solution to each well.

-

Add the this compound test solutions at different concentrations to the respective wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme inhibition.

-

Add DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

The rate of the reaction (change in absorbance over time) is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.

Caption: Workflow for an acetylcholinesterase inhibition assay.

Analytical Method for this compound Quantification

The following outlines a general high-performance liquid chromatography (HPLC) method suitable for the separation and quantification of this compound in pesticide formulations.

Instrumentation and Conditions:

-

Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 229 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Accurately weigh a portion of the pesticide formulation and dissolve it in a known volume of the mobile phase or a suitable solvent. Filter the sample solution through a 0.45 µm filter before injection.

-

Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Conclusion

This compound is a toxicologically significant isomer and decomposition product of Dimethoate. Its primary hazard lies in its potent and direct inhibition of acetylcholinesterase, leading to neurotoxicity. The information presented in this technical guide, including its chemical properties, inferred synthesis, mechanism of action, and analytical methodologies, provides a foundational understanding for researchers and professionals working in the fields of toxicology, pesticide development, and environmental science. Further research is warranted to fully elucidate the specific metabolic pathways and long-term toxicological effects of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Reactions of this compound with human red cell acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review on effects of dimethoate - IP Int J Forensic Med Toxicol Sci [ijfmts.com]

- 5. benchchem.com [benchchem.com]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

Isodimethoate's Mechanism of Action on Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate, a thermal decomposition product found in commercial formulations of the organophosphate insecticide dimethoate, is a direct-acting inhibitor of acetylcholinesterase (AChE).[1][2] Unlike its parent compound, dimethoate, which requires metabolic activation to its toxic oxon form (omethoate), this compound possesses a P=O bond structure that allows it to directly inhibit AChE.[1][2] This guide provides an in-depth technical overview of the mechanism of action of this compound on acetylcholinesterase, focusing on its kinetics of inhibition, spontaneous reactivation, aging, and oxime-induced reactivation. The information presented herein is critical for toxicologists, pharmacologists, and drug development professionals working on countermeasures for organophosphate poisoning.

Organophosphate pesticides, including this compound, exert their toxic effects by inhibiting acetylcholinesterase, a critical enzyme in the nervous system.[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, a process essential for terminating nerve impulses.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors and a state known as cholinergic crisis.[3][5][6] The clinical manifestations of cholinergic crisis are severe and can include excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE syndrome), as well as muscle fasciculations, paralysis, and respiratory failure, which can be fatal.[5][7]

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of this compound, like other organophosphates, is the irreversible inhibition of acetylcholinesterase.[3] This process involves the phosphorylation of a serine residue within the active site of the AChE enzyme.[3] The resulting phosphorylated enzyme is stable and unable to perform its normal function of hydrolyzing acetylcholine.

The interaction between this compound and acetylcholinesterase can be described by a series of kinetic events:

-

Inhibition: this compound binds to the active site of AChE and phosphorylates the serine hydroxyl group. This covalent modification inactivates the enzyme.

-

Spontaneous Reactivation: The phosphorylated enzyme can, to some extent, undergo spontaneous hydrolysis, regenerating the active enzyme. However, for many organophosphates, this process is very slow.

-

Aging: The phosphorylated enzyme can undergo a further chemical modification, typically the loss of an alkyl group, in a process called aging. The aged enzyme is resistant to reactivation by standard oxime antidotes.

-

Oxime-Induced Reactivation: Nucleophilic agents, such as oximes (e.g., pralidoxime (B1201516), obidoxime), can reactivate the phosphorylated enzyme by removing the phosphoryl group, provided that aging has not occurred.

Quantitative Data on this compound-AChE Interaction

The following tables summarize the key quantitative data regarding the interaction of this compound with human red blood cell acetylcholinesterase at pH 7.4 and 37°C, based on the findings of Eyer et al. (2008).[1][2]

| Parameter | Value | Unit | Significance | Reference |

| Inhibition Rate Constant (kᵢ) | 2.3 x 10³ | M⁻¹ min⁻¹ | Measures the potency of this compound as an AChE inhibitor. A higher value indicates greater potency. | [1][2] |

| Process | Half-life (t₁⸝₂) | Unit | Significance | Reference |

| Spontaneous Reactivation | 2.3 | min | Indicates a relatively fast spontaneous recovery of enzyme activity in the absence of reactivators. | [1][2] |

| Aging | 25 | min | Represents a rapid conversion to a non-reactivatable state, posing a significant challenge for treatment. | [1][2] |

| Reactivator | Reactivation Rate Constant (kᵣ) | Dissociation Constant (Kₑ) | Unit | Significance | Reference |

| Obidoxime (B3283493) | 9 | min⁻¹ | 0.1 | mM | Demonstrates that obidoxime is an effective reactivator of this compound-inhibited AChE. |

| Pralidoxime | Not readily reactivated at therapeutic concentrations | - | - | Indicates that pralidoxime is not an effective antidote for this compound poisoning. | [1][2] |

Experimental Protocols

The determination of the kinetic parameters of acetylcholinesterase inhibition by this compound typically involves the use of the Ellman's method, a widely accepted spectrophotometric assay.

General Protocol for Determination of Acetylcholinesterase Activity (Ellman's Method)

Principle:

This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (e.g., from human erythrocytes)

-

This compound (or other inhibitor)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., ethanol).

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Contains buffer, ATCI, and DTNB (no enzyme).

-

Control (100% activity): Contains buffer, AChE, ATCI, and DTNB.

-

Test Sample: Contains buffer, AChE, various concentrations of the inhibitor, ATCI, and DTNB.

-

-

Incubation:

-

Add the enzyme and inhibitor (or solvent for control) to the respective wells.

-

Incubate for a defined period to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add the substrate (ATCI) and DTNB to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

-

Determination of the Inhibition Rate Constant (kᵢ)

The second-order rate constant of inhibition (kᵢ) is determined by incubating the enzyme with different concentrations of the inhibitor and measuring the residual enzyme activity at various time points. The pseudo-first-order rate constant (k_obs) is calculated for each inhibitor concentration, and kᵢ is then determined from the slope of the plot of k_obs versus the inhibitor concentration.

Determination of Spontaneous Reactivation

-

Inhibit the enzyme with a known concentration of this compound to achieve significant inhibition (e.g., >95%).

-

Remove the excess inhibitor by methods such as gel filtration or rapid dilution.

-

Incubate the inhibited enzyme in buffer at a constant temperature (e.g., 37°C).

-

At different time points, measure the recovered enzyme activity using the Ellman's method.

-

The rate of spontaneous reactivation is determined by plotting the natural logarithm of the percentage of inhibited enzyme against time. The slope of this plot gives the first-order rate constant for reactivation.

Determination of Aging

-

Inhibit the enzyme with this compound as described for spontaneous reactivation.

-

Incubate the inhibited enzyme at a constant temperature.

-

At various time points, take aliquots of the inhibited enzyme and add a reactivator (e.g., obidoxime) to measure the extent of reactivatable enzyme.

-

The rate of aging is determined by the decrease in the reactivatable enzyme over time. The half-life of aging is the time at which 50% of the inhibited enzyme can no longer be reactivated.

Visualizations

References

- 1. academic.oup.com [academic.oup.com]

- 2. Reactions of this compound with human red cell acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cholinergic crisis - Wikipedia [en.wikipedia.org]

Toxicological profile and primary metabolites of Isodimethoate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate, an isomer of the organophosphate insecticide dimethoate (B1670662), is a compound of significant interest in the fields of toxicology and drug development due to its presence as an impurity in commercial dimethoate formulations. While the toxicological profile of dimethoate is well-documented, specific data on this compound is less abundant. This technical guide provides a comprehensive overview of the known toxicological profile and primary metabolites of this compound, drawing comparisons with dimethoate where necessary to provide a fuller understanding. This document is intended to serve as a resource for researchers and professionals involved in the safety assessment of agrochemicals and the development of new chemical entities.

Toxicological Profile

The primary mechanism of toxicity for organophosphate compounds like this compound is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazard of a substance after a single exposure. The median lethal dose (LD50) is a standard measure of acute toxicity.

Table 1: Acute Oral Toxicity of this compound

| Species | Route | LD50 (mg/kg bw) | Purity | Reference |

| Rat (Sprague-Dawley, female) | Oral | 25 - 200 | 95.6% | [1] |

In a study following OECD Guideline 423, female Sprague-Dawley rats were administered this compound by oral gavage. All rats in the 200 mg/kg bw group died within one hour of dosing, exhibiting signs of cholinergic toxicity such as convulsions, prostration, and respiratory distress. No mortality was observed at 25 mg/kg bw, although transient signs of toxicity were noted in females.[1]

For comparison, the acute oral LD50 of dimethoate in rats is reported to be in the range of 150-414 mg/kg bw.[1] This suggests that this compound may have a slightly higher acute oral toxicity than its isomer, dimethoate.

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies provide insights into the effects of repeated, long-term exposure to a substance. No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) are key endpoints from these studies.

Specific sub-chronic or chronic toxicity studies on this compound were not identified in the public domain. However, extensive data exists for dimethoate. In a 2-year feeding study in rats, the NOEL for dimethoate was established at 0.04 mg/kg bw/day for males and 0.06 mg/kg bw/day for females, based on cholinesterase inhibition.[1] Given that this compound is an impurity in dimethoate, these values for the parent compound are relevant for risk assessment.

Genotoxicity

Genotoxicity assays are used to assess the potential of a substance to cause damage to genetic material.

No specific genotoxicity studies for this compound were found. However, dimethoate has been shown to be genotoxic in some in vitro bacterial and mammalian cell assays.[1] While some in vivo studies have produced equivocal results, the weight of evidence from guideline-compliant studies suggests that dimethoate is unlikely to be genotoxic in vivo.[1]

Carcinogenicity

Carcinogenicity studies evaluate the potential of a substance to cause cancer.

There is no direct evidence for the carcinogenicity of this compound. For dimethoate, there is no evidence of carcinogenic potential in long-term studies.[1]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproduction and normal development.

Specific reproductive and developmental toxicity data for this compound are not available. For dimethoate, the NOEL for reproductive toxicity in a two-generation rat study was 0.05 mg/kg bw/day, with decreased pregnancy rates observed at higher doses.[1] The developmental NOEL for dimethoate is 0.1 mg/kg bw/day, based on pup toxicity and mortality in developmental neurotoxicity studies.[1]

Primary Metabolites of this compound

The metabolism of this compound in mammals is not well-characterized in publicly available literature. However, based on the known metabolic pathways of its isomer, dimethoate, and the identification of a key metabolite, a proposed pathway can be inferred.

The primary routes of metabolism for organophosphate insecticides are oxidation and hydrolysis. For dimethoate, a major activation pathway is oxidative desulfuration to its highly toxic oxygen analog, omethoate. A detoxification pathway involves hydrolysis by carboxylesterases.

A significant metabolite identified in studies of dimethoate is O-desmethyl this compound . This suggests that one of the metabolic pathways for this compound involves the removal of a methyl group from the phosphate (B84403) ester.

Proposed Primary Metabolic Pathway of this compound

Figure 1: Proposed primary metabolic pathway of this compound.

Experimental Protocols

The following sections outline the general methodologies for key toxicological and metabolic studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol provides a method for estimating the acute oral toxicity (LD50) of a substance.

Figure 2: Experimental workflow for an acute oral toxicity study.

Methodology:

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for an overnight fast before dosing.

-

Dose Administration: The test substance is administered in a single dose by oral gavage. The study follows a stepwise procedure where the outcome of dosing at one level determines the dose for the next step.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

In Vitro Metabolism Study Using Liver Microsomes

This protocol is used to investigate the metabolic fate of a compound in the liver.

Figure 3: Workflow for an in vitro metabolism study.

Methodology:

-

Preparation of Microsomes: Liver microsomes are prepared from the desired species (e.g., rat, human) by differential centrifugation of liver homogenates.

-

Incubation: The test compound (this compound) is incubated with the liver microsomes in the presence of an NADPH-generating system (to support cytochrome P450 enzyme activity) at 37°C.

-

Sample Processing: The reaction is stopped at various time points by adding a solvent like acetonitrile. The samples are then centrifuged to pellet the protein.

-

Analysis: The supernatant is analyzed by a sensitive analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify the parent compound and its metabolites.

Conclusion

The available data indicate that this compound possesses significant acute oral toxicity in rats, with an LD50 estimated to be in the range of 25-200 mg/kg bw.[1] This suggests a toxicity profile that may be slightly higher than its more well-studied isomer, dimethoate. However, there is a notable lack of publicly available data on the sub-chronic, chronic, reproductive, developmental, and genotoxic effects of this compound. Similarly, while O-desmethyl this compound has been identified, a comprehensive understanding of the metabolic fate of this compound in mammals is yet to be fully elucidated.

For a complete risk assessment, further studies on the toxicological endpoints and metabolic pathways of this compound are warranted. The experimental protocols outlined in this guide, based on established international guidelines, provide a framework for conducting such investigations. Researchers and professionals in drug development and chemical safety are encouraged to consider the data gaps for this compound and to utilize the extensive database on dimethoate as a valuable, albeit provisional, reference for risk assessment and further study design.

References

Isodimethoate: A Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate, a structural isomer of the widely used organophosphate insecticide dimethoate (B1670662), is a compound of significant interest due to its presence as an impurity in commercial dimethoate formulations and its own intrinsic biological activity.[1] As a direct anticholinesterase agent, understanding its physicochemical properties and solubility is paramount for assessing its environmental fate, toxicological profile, and potential applications in research and development. This technical guide provides a comprehensive overview of the available data on this compound, presented in a clear and accessible format for scientific professionals.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems. While extensive data is available for its isomer, dimethoate, specific experimental values for this compound are not widely reported in publicly available literature. The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-[methoxy(methylsulfanyl)phosphoryl]sulfanyl-N-methylacetamide | PubChem |

| CAS Number | 3344-11-4 | CymitQuimica[1] |

| Chemical Formula | C5H12NO3PS2 | CymitQuimica[1] |

| Molecular Weight | 229.26 g/mol | CymitQuimica[1] |

| Physical State | Colourless to off-white solid | CymitQuimica[1] |

| Melting Point | Data not available | DC Chemicals[2] |

| Boiling Point | Data not available | DC Chemicals[2] |

| Density | Data not available | DC Chemicals[2] |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its formulation, environmental transport, and biological uptake. As with other physicochemical properties, specific quantitative solubility data for this compound is scarce. The table below provides a qualitative summary based on available information and general characteristics of similar organophosphate compounds.

| Solvent | Solubility | Source/Rationale |

| Water | Data not available, but likely sparingly soluble | General characteristic of organophosphates; its isomer, dimethoate, has a water solubility of 2.5 g/100 mL. |

| Methanol | Data not available, but likely soluble | Polar protic solvent, generally a good solvent for polar organic molecules. |

| Ethanol | Data not available, but likely soluble | Polar protic solvent, similar to methanol. |

| Acetone | Data not available, but likely soluble | Polar aprotic solvent, effective for a wide range of organic compounds. |

| Dichloromethane | Data not available, but likely soluble | A versatile organic solvent capable of dissolving many organophosphates.[3][4][5][6] |

| Toluene | Data not available, but likely soluble | Nonpolar aromatic solvent, often used for less polar compounds. |

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of physicochemical and biological properties. The following sections outline the general principles of experimental protocols that would be employed to characterize this compound.

Determination of Physicochemical Properties

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[7][8][9][10][11] These protocols ensure data consistency and reliability.

-

Melting Point (OECD 102): The melting point of a solid crystalline substance can be determined by the capillary tube method, where a small amount of the substance is heated in a capillary tube and the temperature range over which it melts is observed.

-

Boiling Point (OECD 103): For non-decomposing substances, the boiling point is determined by distillation. For substances that decompose before boiling, a differential scanning calorimeter (DSC) or a thermogravimetric analyzer (TGA) can be used to determine the decomposition temperature.

-

Density (OECD 109): The density of a solid can be determined using a pycnometer or by displacement in a liquid of known density in which the substance is insoluble.

-

Water Solubility (OECD 105): The flask method is a common technique where a saturated solution of the substance in water is prepared and the concentration of the dissolved substance is determined analytically, often by chromatography.

-

Solubility in Organic Solvents: Similar to the determination of water solubility, a saturated solution is prepared in the specific organic solvent, and the concentration is measured using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Acetylcholinesterase Inhibition Assay

The anticholinesterase activity of this compound can be quantified using the Ellman's method, a widely accepted colorimetric assay.[12][13][14][15][16]

-

Principle: The assay measures the activity of the enzyme acetylcholinesterase (AChE). AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

A reaction mixture is prepared containing a buffer (e.g., phosphate (B84403) buffer, pH 8.0), DTNB, and the AChE enzyme.

-

This compound, at various concentrations, is added to the reaction mixture and incubated to allow for enzyme inhibition.

-

The reaction is initiated by the addition of the substrate, ATCI.

-

The change in absorbance over time is measured using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by this compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.

-

Mechanism of Action: Acetylcholinesterase Inhibition

This compound functions as a direct inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The following diagram illustrates the signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a biologically active organophosphate with a clear mechanism of action as an acetylcholinesterase inhibitor. While its fundamental chemical identity is well-established, a significant gap exists in the publicly available, experimentally determined physicochemical data, particularly concerning its melting point, boiling point, density, and solubility in various solvents. The methodologies for determining these properties and its biological activity are well-defined by international standards. Further research to elucidate the specific physicochemical characteristics of this compound is crucial for a more complete understanding of its environmental and toxicological profile, which will be of great value to researchers, scientists, and drug development professionals.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound|3344-11-4|MSDS [dcchemicals.com]

- 3. Dichloromethane - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dichloromethane | I0135 | Solstice Advanced Materials [lab.solstice.com]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 9. oecd.org [oecd.org]

- 10. search.library.northwestern.edu [search.library.northwestern.edu]

- 11. Guidelines for the Testing of Chemicals | OECD [oecd.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of Isodimethoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodimethoate, an isomer of the widely used organophosphate insecticide dimethoate (B1670662), is a potent acetylcholinesterase inhibitor. While often found as an impurity in commercial dimethoate formulations resulting from thermal decomposition, its specific synthesis and purification are of interest for toxicological studies and the development of analytical standards. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound via controlled thermal isomerization of dimethoate, along with detailed protocols for its purification by preparative high-performance liquid chromatography (HPLC) and recrystallization.

Introduction

This compound, chemically known as O,S-Dimethyl S-(2-(methylamino)-2-oxoethyl) phosphorodithioate (B1214789), is the thiolo-isomer of the thiono-insecticide dimethoate. The presence of this compound in dimethoate formulations is significant as it is a direct inhibitor of acetylcholinesterase (AChE), unlike dimethoate which requires metabolic activation. This direct action contributes to the overall toxicity of dimethoate products. Understanding the synthesis and purification of this compound is crucial for accurate risk assessment, environmental monitoring, and for providing pure standards for research.

Synthesis of this compound via Thermal Isomerization

A direct, selective synthesis of this compound is not well-documented in scientific literature. The most practical approach for its preparation is the controlled thermal isomerization of its more common isomer, dimethoate. This process, known as the thiono-thiolo rearrangement, involves the migration of a methyl group from the oxygen atom to the sulfur atom of the phosphorodithioate moiety.

Proposed Reaction Pathway

The synthesis of the precursor, dimethoate, typically involves the reaction of a salt of O,O-dimethyl dithiophosphoric acid with N-methyl-2-chloroacetamide. The subsequent controlled heating of dimethoate induces the thiono-thiolo rearrangement to yield this compound.

Diagram of the Synthesis Pathway

Isodimethoate Stability Under Diverse pH and Temperature Regimes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate, an isomer of the widely used organophosphate insecticide dimethoate (B1670662), is a compound of significant interest due to its potential presence in dimethoate formulations and as a thermal decomposition product.[1] Understanding the stability of this compound under various environmental conditions, particularly pH and temperature, is crucial for assessing its environmental fate, persistence, and potential toxicological impact. While specific quantitative stability data for this compound is limited in publicly available literature, its structural similarity to dimethoate allows for informed inferences regarding its stability profile. This guide synthesizes the available information on the stability of the closely related compound, dimethoate, as a surrogate to provide a comprehensive understanding of the factors likely to influence this compound's persistence.

Data on the Stability of Dimethoate (as a surrogate for this compound)

The stability of organophosphate pesticides like dimethoate, and by extension this compound, is significantly influenced by pH and temperature. Hydrolysis is a primary degradation pathway, with the rate being highly dependent on the acidity or alkalinity of the aqueous environment.

Table 1: Half-life of Dimethoate in Aqueous Solutions at 25°C

| pH | Half-life (days) |

| 3 | 124 ± 18 |

| 5 | Not specified, but generally stable |

| 7 | 5.7 ± 1.4 |

| 9 | 0.89 ± 0.21 |

Data sourced from a systematic analysis of dimethoate and omethoate (B27486) hydrolysis, which indicates that dimethoate is significantly more stable in acidic solutions compared to alkaline conditions.[2][3][4]

Table 2: Effect of Temperature on the Half-life of Dimethoate in Aqueous Solution at pH 9

| Temperature (°C) | Half-life (days) |

| 25 | 8 |

| 35 | 1.5 |

This data illustrates that a 10°C increase in temperature can accelerate the degradation of dimethoate approximately three-fold under alkaline conditions.[2]

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of organophosphate pesticides like this compound. These methods are based on established practices for studying pesticide degradation.

Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at various pH levels.

Materials:

-

This compound analytical standard

-

HPLC-grade water

-

Buffer solutions (e.g., pH 4, 7, and 9)

-

Constant temperature incubator or water bath

-

HPLC or GC system with a suitable detector for quantification

Procedure:

-

Preparation of Test Solutions: Prepare stock solutions of this compound in a suitable organic solvent. From the stock solution, prepare test solutions in the respective buffer solutions at a known concentration.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C, 40°C, 50°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each test solution.

-

Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

Data Analysis: Determine the degradation kinetics and calculate the half-life (t½) of this compound at each pH and temperature combination.

Thermal Stability Study

Objective: To evaluate the stability of this compound at elevated temperatures.

Materials:

-

This compound analytical standard

-

Oven or heating block

-

Analytical balance

-

HPLC or GC system

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound into suitable vials.

-

Incubation: Place the vials in an oven set to the desired temperatures (e.g., 50°C, 75°C, 100°C).

-

Sampling: At specified time points, remove a vial from the oven and allow it to cool to room temperature.

-

Analysis: Dissolve the contents of the vial in a suitable solvent and analyze the concentration of the remaining this compound using a validated analytical method.

-

Data Analysis: Calculate the percentage of degradation over time at each temperature.

Visualizations

Experimental Workflow for this compound Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Logical Relationship of Factors Affecting this compound Stability

Caption: Factors influencing the stability of this compound.

Conclusion

The stability of this compound is a critical parameter for understanding its environmental behavior and potential risks. Based on the data available for its isomer, dimethoate, it is evident that this compound is likely to be significantly less stable under alkaline conditions and at elevated temperatures. The provided experimental protocols offer a framework for conducting detailed stability studies on this compound to generate specific quantitative data. Such data is essential for accurate risk assessment and the development of effective management strategies for this compound. Further research is warranted to elucidate the specific degradation kinetics and pathways of this compound under a range of environmentally relevant conditions.

References

The Environmental Odyssey of Isodimethoate: A Scarcity of Data and a Tale of Its Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigma of Isodimethoate

This compound, an organophosphate insecticide and an isomer of the more widely known dimethoate (B1670662), presents a significant challenge in environmental science due to a notable scarcity of dedicated research into its environmental fate and degradation pathways.[1] While present in commercial dimethoate formulations, its individual environmental behavior remains largely uncharacterized.[1][2] This guide aims to synthesize the limited available information on this compound and, by leveraging the extensive data on its isomer, dimethoate, provide a comprehensive overview of the anticipated environmental transformation processes.

A Note on Data Limitations: The vast majority of scientific literature focuses on dimethoate. Consequently, this document will heavily reference data pertaining to dimethoate to infer the potential environmental fate of this compound, a practice necessitated by the current research landscape. All data and pathways related to dimethoate will be clearly identified as such.

Abiotic Degradation: The Influence of Water and Light

The primary abiotic degradation pathways for organophosphate insecticides are hydrolysis and photolysis.[3]

Hydrolysis

Hydrolysis is a major degradation pathway for dimethoate, particularly in aqueous environments, and its rate is highly dependent on pH.[4][5] It is reasonable to assume that this compound would exhibit similar pH-dependent stability.

-

Alkaline Conditions: Dimethoate is unstable in alkaline solutions, with hydrolysis being a predominant degradation pathway.[4][5]

-

Acidic to Neutral Conditions: In acidic to neutral environments (pH 2-7), dimethoate is relatively stable, leading to longer persistence.[6][7]

The primary hydrolysis product of dimethoate is its oxygen analog, omethoate, which is often more toxic than the parent compound.[3][8] Further hydrolysis can lead to less toxic compounds.[3]

Table 1: Hydrolysis Half-life of Dimethoate in Aqueous Solutions

| pH | Temperature (°C) | Half-life (days) |

| 3-9 | 25 | 0.89 - 124[9][10] |

| 6 | Not Specified | 0.5 (12 hours)[5] |

| 9 | Not Specified | 12[6] |

Photolysis

Photolysis, the breakdown of a chemical by light, is generally considered a minor dissipation pathway for dimethoate.[4] However, the rate of photolysis can be enhanced in the presence of a catalyst.[4] Studies on the photocatalytic degradation of dimethoate have shown that its concentration decreases sharply over time when a Fe(III) catalyst solution is used in the presence of sunlight.[11] In the absence of a catalyst, the photolytic decomposition of dimethoate is very slow.[12]

Biotic Degradation: The Role of Microorganisms

Biotic degradation, mediated by microorganisms, is a significant process for the dissipation of dimethoate in soil and water.[3][4] A wide range of bacteria and fungi have been identified that can utilize dimethoate as a source of carbon, nitrogen, and phosphorus.[3][13]

Microbial degradation of dimethoate can proceed through several enzymatic reactions, often involving the cleavage of P-S, P-O, or C-N bonds.[3][14] The most frequently reported and significant metabolite of dimethoate is omethoate.[3] Other identified metabolites include:

-

Dimethoate carboxylic acid[3]

-

O-desmethyl-dimethoate[3]

-

O-desmethyl-omethoate[3]

-

O-desmethyl this compound[3]

-

Aspartyl glycine (B1666218) ethyl ester[3][15]

Table 2: Half-life of Dimethoate in Soil

| Soil Type | Conditions | Half-life (days) |

| Loam | Field trials | 5.1 - 7.1[5] |

| Sandy Loam | Drought conditions | 4[5] |

| Sandy Loam | Following moderate rainfall | 2.5[5] |

| Humus rich sandy | 10°C | 15[5] |

| Humus rich sandy | 20°C | 9[5] |

| Heavy clay | 10°C | 15[5] |

| Heavy clay | 20°C | 9[5] |

| Clay loam | 10°C | 10[5] |

| Clay loam | 20°C | 5[5] |

| General | Not Specified | ~200[13][16][17] |

Experimental Protocols for Degradation Studies

Generalized methodologies for conducting laboratory-based studies on the degradation of organophosphate insecticides like dimethoate in soil and water are outlined below.

Soil Degradation Study

A typical experimental setup to study pesticide degradation in soil involves the following steps:

-

Soil Collection and Characterization: Collect soil samples from the desired location. Characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and cation exchange capacity.

-

Spiking: Treat the soil samples with a known concentration of the pesticide. A solution of the pesticide in a suitable solvent is typically used to ensure even distribution.[3]

-

Incubation: Incubate the treated soil samples under controlled conditions of temperature and moisture.[3] Aerobic or anaerobic conditions can be established depending on the study's objective.

-

Sampling: Collect soil subsamples at regular time intervals throughout the incubation period.[3]

-

Extraction: Extract the parent compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile, ethyl acetate). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used extraction technique.[3]

-

Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify degradation products.[3][15]

Water Degradation Study

To investigate pesticide degradation in water, the following protocol can be followed:

-

Water Sample Preparation: Use sterile distilled water, buffered solutions at different pH values, or natural water samples.[3]

-

Spiking: Add a known concentration of the pesticide to the water samples.[3]

-

Incubation: Incubate the samples under controlled temperature and light conditions. For photolysis studies, samples are exposed to a light source, while control samples are kept in the dark.[3]

-

Sampling: Collect water samples at specific time points.[3]

-

Extraction (if necessary): For samples with low concentrations or complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to concentrate the analytes.[3]

-

Analysis: Analyze the water samples directly or the extracts using HPLC or GC-MS.[3][9]

Visualization of Degradation Pathways and Workflows

Caption: Overview of Dimethoate Degradation Pathways.

Caption: Workflow for a Pesticide Degradation Study.

Conclusion

The environmental fate of this compound remains a significant knowledge gap in pesticide science. While its structural similarity to dimethoate allows for informed hypotheses about its degradation pathways, dedicated studies are crucial for a comprehensive understanding. The degradation of dimethoate is a multifaceted process influenced by environmental factors such as pH, light, and microbial activity, with hydrolysis and microbial degradation being the most significant routes of dissipation. The formation of the more toxic metabolite, omethoate, is a key consideration in the environmental risk assessment of both dimethoate and, by extension, this compound. This guide provides a foundational understanding of these processes, supported by available data and established experimental methodologies, to aid researchers in addressing the existing data gaps and mitigating the environmental impact of these organophosphate insecticides.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fao.org [fao.org]

- 3. benchchem.com [benchchem.com]

- 4. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Hidden Legacy of Dimethoate: Clay Binding Effects on Decreasing Long-Term Retention and Reducing Environmental Stability in Croatian Soils | MDPI [mdpi.com]

- 7. cdn.who.int [cdn.who.int]

- 8. benchchem.com [benchchem.com]

- 9. vti.mod.gov.rs [vti.mod.gov.rs]

- 10. researchgate.net [researchgate.net]

- 11. aun.edu.eg [aun.edu.eg]

- 12. researchgate.net [researchgate.net]

- 13. Toxicology of Dimethoate and its Degradation by Biological, Chemical, and Photolytic Process [journal-jbv.apub.kr]

- 14. globalsciencebooks.info [globalsciencebooks.info]

- 15. researchgate.net [researchgate.net]

- 16. Toxicology of Dimethoate and its Degradation by Biological, Chemical, and Photolytic Process [kci.go.kr]

- 17. cdn.apub.kr [cdn.apub.kr]

Isodimethoate: A Technical Guide on its Neurotoxic Effects and Anticholinesterase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodimethoate, a thermal decomposition product and impurity found in commercial formulations of the organophosphate insecticide dimethoate (B1670662), presents a significant toxicological concern.[1][2] As a direct-acting anticholinesterase agent, its neurotoxic effects are potent and immediate.[1][3] This technical guide provides an in-depth analysis of the neurotoxic profile of this compound, with a primary focus on its well-documented anticholinesterase activity. We present a compilation of the available quantitative data, detailed experimental protocols for the assessment of its toxicity, and visual representations of the key molecular pathways and experimental workflows. This document aims to serve as a critical resource for researchers, toxicologists, and professionals involved in drug development and pesticide safety evaluation.

Core Mechanism of Neurotoxicity: Anticholinesterase Activity

The principal mechanism underlying the neurotoxicity of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, thereby terminating the nerve impulse.[4] this compound, being an organophosphate, phosphorylates the serine hydroxyl group within the active site of AChE. This forms a stable covalent bond, rendering the enzyme inactive.[4] The resulting inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing persistent stimulation of cholinergic receptors, which manifests as a state of hyperexcitation of the nervous system, leading to paralysis and, in severe cases, death.[4]

Quantitative Data on Anticholinesterase Activity

The following table summarizes the key quantitative parameters that define the interaction of this compound with human red blood cell acetylcholinesterase.

| Parameter | Value | Conditions | Reference |

| Inhibition Rate Constant (k_i) | 2.3 x 10³ M⁻¹ min⁻¹ | pH 7.4, 37°C | [1] |

| Spontaneous Reactivation Half-life | 2.3 min | pH 7.4, 37°C | [1] |

| Aging Half-life | 25 min | pH 7.4, 37°C | [1] |

| Reactivation by Obidoxime (k_r) | 9 min⁻¹ | pH 7.4, 37°C | [1] |

| Reactivation by Obidoxime (K_D) | 0.1 mM | pH 7.4, 37°C | [1] |

Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of AChE inhibition by this compound and the subsequent disruption of cholinergic signaling.

Mechanism of Acetylcholinesterase Inhibition by this compound.

Acute Toxicity

This compound exhibits significant acute toxicity, primarily due to its potent anticholinesterase activity.

Quantitative Data on Acute Toxicity

| Parameter | Value | Species | Route | Reference |

| Oral LD50 | 25-200 mg/kg bw | Rat | Oral | [5] |

Other Potential Neurotoxic Effects (Inferred from Dimethoate)

While direct research on this compound is limited, studies on its parent compound, dimethoate, suggest other potential mechanisms of neurotoxicity that may also be relevant for this compound. It is crucial to note that the following mechanisms are inferred and require direct experimental validation for this compound.

-

Oxidative Stress: Organophosphates are known to induce oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.[6] This can contribute to neuronal cell death.

-

Apoptosis: Exposure to dimethoate has been shown to induce apoptosis (programmed cell death) in neuronal cells, a mechanism that could also be triggered by this compound.[2]

Potential Signaling Pathway: Oxidative Stress and Apoptosis

The following diagram illustrates a potential pathway for this compound-induced neurotoxicity involving oxidative stress and apoptosis, extrapolated from studies on dimethoate.

Inferred Pathway of this compound-Induced Oxidative Stress and Apoptosis.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common colorimetric method for determining the in vitro inhibition of AChE by a test compound like this compound.

1. Reagents and Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from human erythrocytes)

-

Acetylthiocholine iodide (ATCh) (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

This compound (test inhibitor) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

2. Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add in triplicate:

-

Phosphate buffer

-

DTNB solution

-

This compound solution (or solvent for control wells)

-

-

Add the AChE enzyme solution to all wells except the blank.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time.

-

Initiate the reaction by adding the ATCh substrate solution to all wells.

-

Immediately measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of color change is proportional to the AChE activity.

3. Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of AChE inhibition for each concentration relative to the control (solvent only).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

To determine the inhibition rate constant (k_i), the natural log of the remaining enzyme activity is plotted against time for each inhibitor concentration. The slope of this line gives the apparent first-order rate constant (k_obs). A secondary plot of k_obs versus inhibitor concentration yields the k_i.

Acute Oral Toxicity Study (LD50) in Rats

This protocol provides a general outline for determining the median lethal dose (LD50) of a substance.

1. Test System:

-

Young adult rats (e.g., Wistar or Sprague-Dawley strain), typically 8-12 weeks old.

-

Animals should be of a single sex or both sexes can be used.

2. Acclimatization:

-

Animals are acclimatized to the laboratory conditions for at least 5 days before the study, with free access to standard rodent diet and water.

3. Experimental Design:

-

Animals are randomly assigned to different dose groups, including a control group (vehicle only).

-

A range of doses of this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), are administered.

-

The "Up-and-Down Procedure" (UDP) or a similar method can be used to minimize the number of animals.

4. Procedure:

-

Animals are fasted overnight before dosing.

-

This compound is administered as a single oral dose by gavage.

-

Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4 hours after dosing, and then daily) for a period of 14 days.

-

Body weights are recorded before dosing and at least weekly thereafter.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

5. Data Analysis:

-

The LD50 value is calculated using appropriate statistical methods (e.g., Probit analysis).

Experimental Workflow for Neurotoxicity Assessment

The following diagram provides a general workflow for assessing the neurotoxic effects of a compound like this compound.

General Experimental Workflow for Neurotoxicity Assessment.

Conclusion

This compound is a potent, direct-acting anticholinesterase agent with significant acute toxicity. Its primary mechanism of neurotoxicity is well-established and characterized by the irreversible inhibition of acetylcholinesterase. The quantitative data presented in this guide underscore its high reactivity with this critical enzyme. While other neurotoxic mechanisms such as the induction of oxidative stress and apoptosis are plausible based on data from the parent compound dimethoate, further research is imperative to directly confirm these effects for this compound. The detailed experimental protocols provided herein offer a framework for future investigations into the comprehensive toxicological profile of this compound. A thorough understanding of the multifaceted neurotoxic effects of this compound is essential for accurate risk assessment and the development of effective countermeasures in cases of exposure.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. benchchem.com [benchchem.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Determination of rate constants for the irreversible inhibition of acetylcholine esterase by continuously monitoring the substrate reaction in the presence of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethoate induces genotoxicity as a result of oxidative stress: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Isodimethoate: A Technical Deep Dive into the Isomeric Impurity of a Widely Used Organophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate, the O,S-dimethyl isomer of the widely used organophosphate insecticide dimethoate (B1670662), represents a critical area of study for toxicologists and regulatory bodies.[1] Unlike its parent compound, which requires metabolic activation to become a potent acetylcholinesterase (AChE) inhibitor, this compound is a direct-acting inhibitor, posing a potentially greater and more immediate toxicological threat.[2] This technical guide provides a comprehensive overview of the discovery, historical context, mechanism of action, and available research data on this compound, intended to serve as a vital resource for the scientific community.

Historical Context and Discovery

The history of this compound is intrinsically linked to that of dimethoate, which was first introduced as a systemic insecticide in the 1950s.[3] Over the decades, as analytical methods became more sophisticated, this compound was identified as a significant impurity and a thermal decomposition product in commercial dimethoate formulations.[1][2] Regulatory bodies such as the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) have acknowledged the presence of this compound in technical grade dimethoate and have set maximum permissible limits for this impurity in their specifications.[1]

A pivotal moment in this compound research was the 2008 publication by Eyer et al., which provided the first detailed characterization of its toxicological properties.[2] This study illuminated the direct-acting nature of this compound as an acetylcholinesterase inhibitor and quantified its kinetic interactions with the enzyme, solidifying its importance as a toxicologically relevant component of dimethoate-based pesticides.

Mechanism of Action: Direct Acetylcholinesterase Inhibition

Like all organophosphorus insecticides, the primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses in the cholinergic synapses of the nervous system by hydrolyzing the neurotransmitter acetylcholine (B1216132).

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation manifests in a range of toxic effects, from initial signs of hyper-salivation and muscle tremors to convulsions, respiratory distress, and ultimately, death. What distinguishes this compound from dimethoate is its direct inhibitory action, which does not require prior metabolic activation, leading to a more rapid onset of toxicity.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide a comparison with its parent compound, dimethoate.

Table 1: Physicochemical Properties

| Property | This compound | Dimethoate |

| IUPAC Name | O,S-Dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate (B1214789) | O,O-Dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate |

| CAS Number | 3344-11-4[4] | 60-51-5[3] |

| Molecular Formula | C5H12NO3PS2[4] | C5H12NO3PS2[3] |

| Molecular Weight | 229.26 g/mol [4] | 229.26 g/mol [3] |

Table 2: Toxicological Data

| Parameter | This compound | Dimethoate |

| Acute Oral LD50 (rat) | Data not available in searched literature | 180 - 400 mg/kg[3][5] |

| AChE Inhibition Rate Constant (k_i) (human RBC AChE) | 2.3 x 10³ M⁻¹ min⁻¹[2] | Indirect inhibitor (requires metabolic activation) |

| Spontaneous Reactivation Half-life (t½) of Inhibited AChE | 2.3 min[2] | Not applicable (indirect inhibitor) |

| Aging Half-life (t½) of Inhibited AChE | 25 min[2] | Not applicable (indirect inhibitor) |

| Hydrolysis Half-life (t½) (pH 7.4, 37°C) | 16 min[2] | Relatively stable |

Note: The lack of a publicly available LD50 value for this compound is a significant data gap. However, its direct and potent inhibition of AChE suggests a high degree of acute toxicity.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard method for determining the in vitro inhibition of acetylcholinesterase, which can be adapted for studying this compound.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes)

-

This compound (analytical standard)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplate reader

-

Solvent for this compound (e.g., ethanol (B145695) or DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

This compound solution at various concentrations (test wells) or solvent (control wells)

-

DTNB solution

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the substrate, ATCI, to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control.

-

The inhibition rate constant (k_i) can be calculated by plotting the apparent first-order rate constant against the inhibitor concentration.

-

Synthesis of this compound

Visualizations

Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Caption: Relationship between Dimethoate and this compound.

References

Isodimethoate's Interaction with Red Blood Cell Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodimethoate, a potent organophosphate and a thermal decomposition product found in commercial dimethoate (B1670662) formulations, poses a significant toxicological threat due to its direct and rapid inhibition of acetylcholinesterase (AChE).[1] This technical guide provides an in-depth analysis of the interaction between this compound and human red blood cell (RBC) acetylcholinesterase, a critical surrogate for synaptic AChE. The document summarizes key quantitative kinetic data, details established experimental protocols for studying this interaction, and presents visual representations of the underlying molecular mechanisms and experimental workflows. This information is intended to support further research into the toxicology of this compound, the development of effective antidotes, and the refinement of risk assessments for dimethoate-containing pesticides.

Introduction

Organophosphate insecticides, including dimethoate, are widely used in agriculture.[2][3] However, their formulations often contain more toxic impurities, such as this compound.[1] this compound is a direct-acting cholinesterase inhibitor, meaning it does not require metabolic activation to exert its toxic effects.[1] Its primary target is acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses.[4] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nicotinic and muscarinic receptors and potentially leading to a cholinergic crisis characterized by a range of symptoms, including respiratory failure.